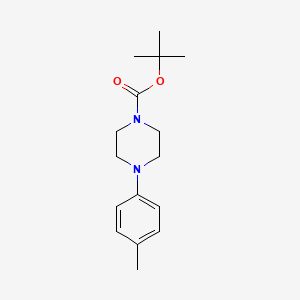
1-Boc-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(4-methylphenyl)piperazine, also known as tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Piperazine compounds, in general, are known to interact with the γ-aminobutyric acid (gaba) receptor .
Mode of Action
1-Boc-4-(4-methylphenyl)piperazine, like other piperazine compounds, is thought to exert its effects by acting as an agonist at the GABA receptor . This interaction can lead to a variety of physiological effects, including the inhibition of certain neural signals.
Biochemical Pathways
The downstream effects of this interaction can vary widely, potentially influencing mood, pain perception, and other neurological functions .
Pharmacokinetics
It is known that the compound is a light yellow crystal at room temperature . Its solubility in water is slight , which could impact its bioavailability.
Result of Action
Given its potential interaction with the gaba receptor, it may influence neural signaling and have a variety of physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions can help maintain the stability of the compound and ensure its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-(4-methylphenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group under mild conditions.
Major Products:
Substitution Reactions: The major products are substituted piperazine derivatives.
Deprotection Reactions: The major product is 4-(4-methylphenyl)piperazine.
Scientific Research Applications
1-Boc-4-(4-methylphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It serves as a precursor in the synthesis of drugs targeting various biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1-Boc-4-(4-aminophenyl)piperazine: Similar in structure but with an amino group instead of a methyl group.
1-Boc-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of a methyl group.
1-Boc-4-(4-fluorophenyl)piperazine: Features a fluorine atom in place of the methyl group.
Uniqueness: 1-Boc-4-(4-methylphenyl)piperazine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the final synthesized products. This structural variation allows for the exploration of different chemical and biological activities compared to its analogs .
Properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXGRCUZGMGJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
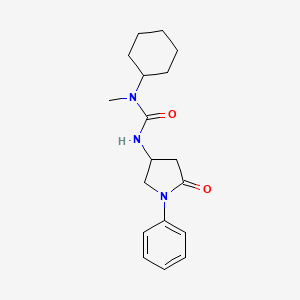
![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)
![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)
![3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2469690.png)
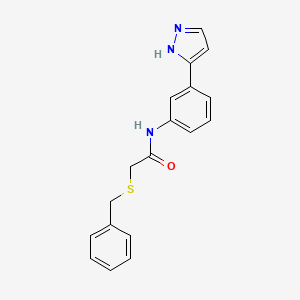
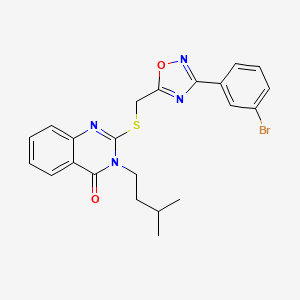
![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)
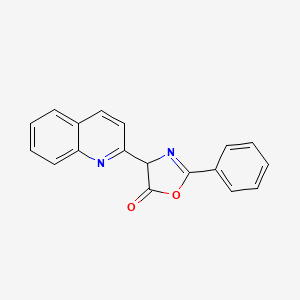
![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2469703.png)
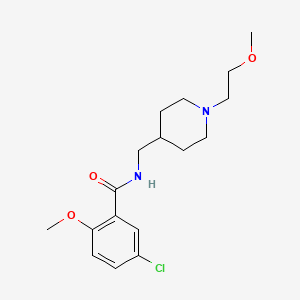
![5-(Tert-butoxy)-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
